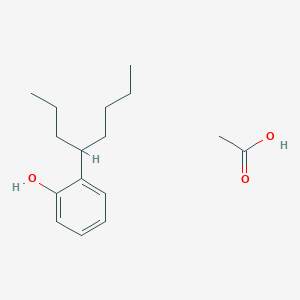
Acetic acid;2-octan-4-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-octan-4-ylphenol is an organic compound that combines the properties of acetic acid and phenol derivatives. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Phenol, on the other hand, is an aromatic compound with a hydroxyl group attached to a benzene ring. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-octan-4-ylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octan-4-ylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes. For instance, the carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid . This process can be adapted to include the phenol derivative, resulting in the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-octan-4-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Acetic acid;2-octan-4-ylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of acetic acid;2-octan-4-ylphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, disrupting their normal function. Additionally, the acetic acid component can lower the pH of the environment, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
Acetic Acid: A simple carboxylic acid known for its use in vinegar.
Octylphenol: A phenol derivative with an octyl group attached to the benzene ring.
Uniqueness
Acetic acid;2-octan-4-ylphenol is unique due to the combination of acetic acid and phenol properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
67366-82-9 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
acetic acid;2-octan-4-ylphenol |
InChI |
InChI=1S/C14H22O.C2H4O2/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15;1-2(3)4/h6-7,10-12,15H,3-5,8-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
NTLJHDQJUULSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C1=CC=CC=C1O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















